molecular formula C12H11IN2O2 B1484363 3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-67-8

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484363
CAS RN: 2098074-67-8
M. Wt: 342.13 g/mol
InChI Key: KSYNWWLJBFXIEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and catalysts .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, density, solubility, and various spectroscopic properties. These properties can give insights into the compound’s stability, reactivity, and possible applications .

Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of iodine and ethyl groups into more complex molecules. This is particularly useful in the synthesis of specialty polymers, where the iodine moiety can act as a catalyst or a reactive site for further functionalization .

Pharmaceutical Research

In pharmaceutical research, the iodophenyl group of this compound is of interest due to its potential role in radiocontrast agents for imaging technologies. The iodine atom’s high atomic number makes it suitable for absorbing X-rays, which is essential in contrast-enhanced imaging .

Medicinal Chemistry

The tetrahydropyrimidine ring is a common motif in medicinal chemistry. It can mimic the structure of nucleotides, making it a candidate for antiviral drugs, especially those targeting viral replication mechanisms. Researchers can modify the ethyl and iodophenyl groups to fine-tune the molecule’s interaction with viral enzymes .

Chemical Engineering

In chemical engineering, this compound’s iodine component can be used in vapor-phase deposition processes to create thin films of organic materials. These films are crucial in the manufacturing of electronic devices, such as organic light-emitting diodes (OLEDs) .

Fine Chemicals

The compound’s unique structure makes it a precursor for fine chemicals that require specific functional groups. Its reactivity can be harnessed to produce dyes, fragrances, and other complex organic compounds with high precision and yield .

Advanced Material Science

The presence of both ethyl and iodophenyl groups allows for the development of advanced materials with specific properties. For instance, it can be used to synthesize new types of liquid crystals or photovoltaic materials that require precise molecular engineering .

Catalysis

The iodophenyl group can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. This can lead to the development of new catalysts for organic transformations, such as cross-coupling reactions that are pivotal in creating complex organic molecules .

Environmental Chemistry

Lastly, the compound’s ability to incorporate iodine atoms can be exploited in environmental chemistry to study the fate and transport of iodine in the environment. This is significant for understanding iodine’s role in atmospheric chemistry and its impact on climate change .

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and drugs, and it describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

3-ethyl-6-(3-iodophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNWWLJBFXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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